4-Benzyloxy-2,3-dimethylbenzyl alcohol
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Overview
Description
4-Benzyloxy-2,3-dimethylbenzyl alcohol is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. . The compound is characterized by the presence of a benzyloxy group attached to a dimethylbenzyl alcohol structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-2,3-dimethylbenzyl alcohol typically involves the reaction of 4-hydroxy-2,3-dimethylbenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-2,3-dimethylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an organic solvent.
Major Products
Oxidation: Formation of 4-benzyloxy-2,3-dimethylbenzaldehyde or 4-benzyloxy-2,3-dimethylbenzoic acid.
Reduction: Formation of 4-benzyloxy-2,3-dimethylbenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-2,3-dimethylbenzyl alcohol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzyloxy group may play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,3-dimethylbenzyl alcohol
- 4-Methoxy-2,3-dimethylbenzyl alcohol
- 4-Benzyloxy-2,3-dimethylbenzaldehyde
Uniqueness
4-Benzyloxy-2,3-dimethylbenzyl alcohol is unique due to the presence of both benzyloxy and dimethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(2,3-dimethyl-4-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-7-14/h3-9,17H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVWOWSWEYPGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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